tert-Butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Overview
Description
Scientific Research Applications
Antibacterial Agent Synthesis
Research has highlighted the synthesis and evaluation of various substituted tert-butyl compounds, including tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate, for antibacterial activities. Notably, certain derivatives, such as 7-aminopyrrolidinyl and 7-diazabicyclo naphthyridine, have demonstrated potent in vitro and in vivo antibacterial properties, making them potential candidates for clinical evaluation (Bouzard et al., 1989).
Antimycobacterial Activities
Synthesized tert-butyl derivatives have been evaluated for antimycobacterial activities. One study synthesized and tested numerous compounds for activity against Mycobacterium tuberculosis and other strains. One particular compound, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid, demonstrated significant in vitro activity and potency compared to traditional treatments, highlighting its potential as a therapeutic agent (Sriram et al., 2007).
Catalyst-Free Synthesis of Heterocycles
Research in organic chemistry has explored the synthesis of fused tetracyclic heterocycles containing tert-butyl derivatives under catalyst-free conditions. This approach resulted in high yields of various heterocycles, demonstrating the versatility of tert-butyl compounds in facilitating organic synthesis and potentially broadening the scope of pharmacologically active compounds (Li et al., 2013).
Properties
IUPAC Name |
tert-butyl 7-(cyclopentanecarbonyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-18(2,3)25-17(23)21-11-9-19(24)8-10-20(12-15(19)13-21)16(22)14-6-4-5-7-14/h14-15,24H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUDTPNMZAZPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)C3CCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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